Pentacosa-10,12-dienoic acid
Description
Significance of Polyunsaturated Fatty Acids in Biochemical Systems
Polyunsaturated fatty acids (PUFAs) are indispensable components of living systems, playing critical roles in maintaining health and cellular function. mdpi.comtandfonline.com As fundamental constituents of cell membranes, PUFAs influence membrane fluidity and permeability, which are crucial for processes like nutrient transport and intracellular signaling. mdpi.comresearchgate.net The kinked structure of PUFAs, a result of their cis-double bonds, prevents tight packing of the lipid bilayer, ensuring a dynamic membrane environment. mdpi.com Beyond their structural role, PUFAs are precursors to a vast array of potent signaling molecules, including eicosanoids (prostaglandins, thromboxanes, leukotrienes) and endocannabinoids, which regulate inflammation, blood pressure, and immune responses. nih.govnih.gov
Certain PUFAs, such as linoleic acid (an omega-6 fatty acid) and α-linolenic acid (an omega-3 fatty acid), are classified as essential fatty acids because they cannot be synthesized by the human body and must be obtained from the diet. mdpi.comnih.gov The central nervous system is particularly rich in PUFAs, with docosahexaenoic acid (DHA) being a major structural component of neuronal membranes, highlighting their importance in cognitive function and neural development. tandfonline.comnih.gov The diverse biological activities of PUFAs underscore their profound significance in biochemistry and human health. tandfonline.com
Overview of Conjugated and Non-Conjugated Dienoic Acid Research
Dienoic acids are unsaturated fatty acids containing two carbon-carbon double bonds. atamanchemicals.com They are broadly categorized based on the arrangement of these bonds:
Non-conjugated dienoic acids: In these molecules, the double bonds are separated by two or more single bonds (a methylene (B1212753) group). A prime example is linoleic acid, an essential omega-6 fatty acid where the double bonds are positioned at the 9th and 12th carbons. atamanchemicals.com
Conjugated dienoic acids: These acids feature alternating single and double bonds. atamanchemicals.com This arrangement leads to a delocalized system of pi-electrons, which imparts distinct chemical and physical properties compared to their non-conjugated counterparts. Conjugated linoleic acids (CLAs) are the most extensively studied group of conjugated dienes, encompassing various positional and geometric isomers of linoleic acid. nih.govcambridge.org
Research has shown that the conjugation of double bonds significantly alters a molecule's properties. Conjugated dienes often exhibit different oxidative stability compared to non-conjugated isomers. researchgate.net Studies on conjugated linoleic acid have revealed a range of biological effects, including influences on body composition and the modulation of inflammatory and immune responses, with different isomers sometimes exerting distinct or even opposing effects. nih.govcambridge.orghmdb.ca In materials science, the presence of multiple double bonds in dienoic acids allows for chemical modifications like polymerization, which is valuable in the production of coatings and resins. atamanchemicals.com
Contextualization of Pentacosa-10,12-dienoic Acid within Fatty Acid Research Paradigms
This compound is a long-chain fatty acid with a 25-carbon backbone. Its defining feature is a conjugated system of two double bonds located at the 10th and 12th carbon positions. While research directly focused on this compound is not extensive, its structure places it within the class of conjugated dienoic acids, suggesting potential for unique biological activities and material applications.
Much of the scientific interest in molecules with a similar carbon backbone has centered on its structural analog, 10,12-Pentacosadiynoic acid (PCDA) , which contains two triple bonds (-C≡C-C≡C-) instead of double bonds. vulcanchem.comsigmaaldrich.comchemicalbook.com PCDA is a well-known diacetylenic fatty acid used extensively in materials science. cymitquimica.com It readily undergoes topochemical polymerization when exposed to UV light, forming highly colored polymers known as polydiacetylenes (PDAs). vulcanchem.comresearchgate.net These PDA-based systems are widely used to develop colorimetric sensors for detecting pathogens, surfactants, and other stimuli. vulcanchem.comchemicalbook.com
The difference between the diene system in this compound and the diacetylene system in PCDA is significant. The double bonds of the diene are generally less reactive towards polymerization than the triple bonds of the diacetylene, but they still offer sites for chemical modification and may confer specific thermal or molecular interaction properties. vulcanchem.com The biological activity of this compound remains largely unexplored, but as a conjugated fatty acid, it could potentially interact with cellular receptors or metabolic pathways in ways distinct from more common fatty acids. vulcanchem.com Its synthesis could plausibly be achieved through methods used for other conjugated dienoic acids, such as the coupling of an alkyne with a vinyl halide followed by stereoselective hydrogenation. agriculturejournals.czagriculturejournals.cz
Below are tables detailing the known properties of this compound and a comparison with its diynoic acid analog.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C25H46O2 | chemsrc.com |
| Molecular Weight | 378.63 g/mol | chemsrc.com |
| CAS Number | 117580-81-1 | chemsrc.com |
| Predicted LogP | 8.61520 | chemsrc.com |
Comparative Analysis: Dienoic vs. Diynoic Acid Analog
| Feature | This compound | 10,12-Pentacosadiynoic Acid (PCDA) | Source |
|---|---|---|---|
| Functional Group | Conjugated Diene (-CH=CH-CH=CH-) | Conjugated Diyne (-C≡C-C≡C-) | vulcanchem.comnih.gov |
| Molecular Formula | C25H46O2 | C25H42O2 | chemsrc.comnih.gov |
| Molecular Weight | 378.63 g/mol | 374.61 g/mol | chemsrc.comnih.gov |
| Primary Application | Understudied | Forms polydiacetylene (PDA) sensors, nanoparticle functionalization | vulcanchem.comsigmaaldrich.comchemicalbook.com |
| Polymerization | Less prone to polymerization | Readily polymerizes under UV light | vulcanchem.comresearchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Polyunsaturated fatty acids (PUFAs) |
| Prostaglandins |
| Thromboxanes |
| Leukotrienes |
| Endocannabinoids |
| Linoleic acid |
| α-Linolenic acid |
| Docosahexaenoic acid (DHA) |
| Dienoic acids |
| Conjugated linoleic acids (CLAs) |
| 10,12-Pentacosadiynoic acid (PCDA) |
Properties
CAS No. |
117580-81-1 |
|---|---|
Molecular Formula |
C25H46O2 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
pentacosa-10,12-dienoic acid |
InChI |
InChI=1S/C25H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h13-16H,2-12,17-24H2,1H3,(H,26,27) |
InChI Key |
HUSJNUJNBGHUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC=CC=CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Nomenclature and Advanced Stereochemical Analysis of Pentacosa 10,12 Dienoic Acid
Systematic IUPAC Naming and Structural Representation of Pentacosa-10,12-dienoic Acid
The systematic name for a fatty acid is determined by the IUPAC nomenclature rules, which provide a standardized method for naming organic compounds. wikipedia.org For this compound, the name is derived as follows:
Parent Chain : The longest carbon chain containing the principal functional group (the carboxylic acid) has 25 carbon atoms. The prefix for a 25-carbon chain is "pentacosa-".
Unsaturation : The presence of two double bonds is indicated by the infix "-dien-".
Principal Functional Group : The carboxylic acid group (-COOH) is denoted by the suffix "-oic acid".
Locants : The numbers 10 and 12 specify the starting positions of the two double bonds along the carbon chain, with the carboxyl carbon being C1.
Therefore, the systematic IUPAC name is This compound .
The structural representation of this molecule consists of a 25-carbon chain. The first carbon is part of the carboxylic acid group. Double bonds are located between carbons 10 and 11, and between carbons 12 and 13.
Table 1: Structural Details of this compound
| Feature | Description |
| Molecular Formula | C25H44O2 |
| Parent Chain Length | 25 carbons |
| Functional Group | Carboxylic Acid (-COOH) |
| Unsaturation | Two double bonds (diene) |
| Position of Double Bonds | C10-C11 and C12-C13 |
Isomeric Considerations of this compound
Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound, both positional and geometric isomerism are significant.
Positional isomers have the same carbon skeleton and the same functional groups but differ in the location of the functional groups along the chain. docbrown.info In the case of long-chain dienoic acids like pentacosadienoic acid, positional isomers would have the double bonds at different positions. For a C25 dienoic acid, numerous positional isomers are possible. For example, the double bonds could be at positions 9,11 or 11,13, among many others. The specific placement of the double bonds significantly influences the chemical and physical properties of the fatty acid.
Table 2: Examples of Positional Isomers of Pentacosadienoic Acid
| Isomer Name | Position of Double Bonds |
| Pentacosa-9,11-dienoic acid | C9-C10 and C11-C12 |
| This compound | C10-C11 and C12-C13 |
| Pentacosa-11,13-dienoic acid | C11-C12 and C13-C14 |
| Pentacosa-13,15-dienoic acid | C13-C14 and C15-C16 |
Geometric isomerism, also known as cis-trans or E/Z isomerism, arises due to the restricted rotation around the carbon-carbon double bonds. wikipedia.orgkhanacademy.orglibretexts.org Each double bond can exist in either a Z (zusammen, meaning "together") or E (entgegen, meaning "opposite") configuration, based on the Cahn-Ingold-Prelog priority rules. wikipedia.orglibretexts.org Since this compound has two double bonds, there are four possible geometric isomers. The 10,12-dienoic moiety is a conjugated system, meaning the two double bonds are separated by a single bond, which can influence its stability and reactivity.
The four geometric isomers are:
(10Z, 12Z)-Pentacosa-10,12-dienoic acid
(10E, 12E)-Pentacosa-10,12-dienoic acid
(10E, 12Z)-Pentacosa-10,12-dienoic acid
(10Z, 12E)-Pentacosa-10,12-dienoic acid
Table 3: Geometric Isomers of this compound
| Isomer Configuration | Description |
| (10Z, 12Z) | Both double bonds have a cis-like configuration. |
| (10E, 12E) | Both double bonds have a trans-like configuration. |
| (10E, 12Z) | The C10 double bond is trans-like, and the C12 double bond is cis-like. |
| (10Z, 12E) | The C10 double bond is cis-like, and the C12 double bond is trans-like. |
Theoretical Studies on the Conformational Landscape of this compound
Theoretical studies, often employing molecular dynamics simulations, can provide insights into the preferred conformations of such molecules. arxiv.orgaip.org The long saturated hydrocarbon tail of this compound allows for considerable flexibility. However, the conjugated 10,12-diene system imposes a more rigid, planar geometry in that region of the molecule.
E configuration : Results in a more linear, extended chain, similar to a saturated fatty acid. An (E,E)-diene will be the most linear of the geometric isomers.
Mixed (E,Z) or (Z,E) configurations : Will produce intermediate shapes.
These conformational differences are critical in determining how the molecule interacts with other molecules and how it packs in biological membranes or crystal lattices. Molecular modeling can predict properties such as the molecule's length, cross-sectional area, and flexibility, which are fundamental to its biological function and physical properties.
Table 4: Predicted Conformational Effects of Geometric Isomerism
| Isomer Configuration | Predicted Chain Shape |
| (10Z, 12Z) | Curved |
| (10E, 12E) | Relatively Linear |
| (10E, 12Z) | Intermediate |
| (10Z, 12E) | Intermediate |
Natural Occurrence, Isolation Methodologies, and Ecological Distribution of Pentacosa 10,12 Dienoic Acid
Identification and Characterization from Biological Sources
Discovery in Fungal Metabolomes
Pentacosa-10,12-dienoic acid has been identified as a metabolite produced by the endophytic fungus Penicillium herquei strain BRS2A-AR. This fungus was isolated from the leaves of a Laguncularia racemosa tree, a species of mangrove found in the wetlands of the Butre River in the Western Region of Ghana. ajol.info The discovery marked the first report of this specific compound from this fungal strain. ajol.info
The identification of this compound from Penicillium herquei was accomplished through a combination of modern analytical techniques. Following cultivation of the fungus in a malt (B15192052) extract liquid broth, the resulting extracts underwent size exclusion chromatography and High-Performance Liquid Chromatography (HPLC) for purification. ajol.info The definitive structure of the compound was then confirmed using mass spectrometry along with one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. ajol.info
Fungal Source of this compound
| Fungal Species | Strain | Host Plant | Geographic Location |
| Penicillium herquei | BRS2A-AR | Laguncularia racemosa | Butre River, Western Region, Ghana ajol.info |
Exploration in Other Eukaryotic and Prokaryotic Organisms
While the primary documented natural source of this compound is the fungus Penicillium herquei, related long-chain fatty acids have been identified in a variety of other organisms. For instance, various fatty acids, including dienoic and trienoic acids, have been isolated from marine sponges. wgtn.ac.nz
In the realm of prokaryotes, certain bacteria are known to produce enzymes called fatty acid hydratases, which can act on unsaturated fatty acids. google.com While direct evidence of this compound production by these bacteria is not explicitly stated, their enzymatic machinery suggests a potential for the biosynthesis or modification of such long-chain fatty acids. google.com
Advanced Extraction and Purification Protocols from Complex Biological Matrices
Solvent-Based Extraction Techniques
The initial step in isolating this compound from its fungal source involves solvent-based extraction. In the case of Penicillium herquei, the fungal culture was grown in a malt extract liquid broth for 28 days. ajol.info Following this incubation period, the broth containing the fungal biomass and its secreted metabolites was subjected to extraction to separate the organic compounds, including the target fatty acid, from the aqueous culture medium.
Chromatographic Separation Methods for Enantiomeric and Diastereomeric Enrichment
Following the initial extraction, chromatographic techniques are crucial for the purification of this compound from the complex mixture of fungal metabolites.
Key Chromatographic Steps:
Size Exclusion Chromatography: The crude extract from Penicillium herquei was first passed through a Sephadex LH-20 column. ajol.info This technique separates molecules based on their size, providing a preliminary fractionation of the extract.
High-Performance Liquid Chromatography (HPLC): The fractions obtained from size exclusion chromatography were further purified using semi-preparative reverse-phase HPLC. ajol.info A C18 column was employed, and the compound was detected using a photodiode array (PDA) detector scanning wavelengths from 200 to 400 nm. ajol.info this compound was successfully isolated with a retention time of 34.3 minutes under the specified conditions. ajol.info
Purification Techniques for this compound
| Technique | Stationary Phase/Column | Purpose |
| Size Exclusion Chromatography | Sephadex LH-20 | Initial fractionation based on molecular size ajol.info |
| Reverse-Phase HPLC | C18 | Final purification of the target compound ajol.info |
Biosynthetic Pathways and Enzymatic Mechanisms Governing Pentacosa 10,12 Dienoic Acid Elaboration
Proposed Biogenetic Routes for Dienoic Acid Formation in Natural Producers
The formation of a conjugated dienoic acid like Pentacosa-10,12-dienoic acid in nature is a specialized metabolic process. While the precise pathway for this C25 acid is not extensively documented, a plausible biogenetic route can be proposed based on established mechanisms of fatty acid biosynthesis and modification.
The synthesis would likely begin with a common saturated fatty acid, such as palmitic acid (16:0) or stearic acid (18:0), which is a product of the primary fatty acid synthase (FAS) machinery. This precursor would then enter the endoplasmic reticulum (ER) for a series of elongation and desaturation reactions.
A probable sequence of events is as follows:
Chain Elongation : The initial C16 or C18 fatty acyl-CoA is incrementally elongated by a fatty acid elongase (FAE) complex to produce a very-long-chain fatty acid (VLCFA) precursor. researchgate.net To reach the 25-carbon length, multiple cycles of elongation would be required.
Introduction of Unsaturation : A precursor monounsaturated fatty acid is generated. This could happen at an earlier stage (e.g., desaturation of stearic acid to oleic acid) followed by elongation, or desaturation of a longer-chain saturated fatty acid.
Formation of the Conjugated Diene System : The critical step is the creation of the 10,12-conjugated double bond system. This is unlikely to occur through the action of two separate, standard desaturases. Instead, it is likely catalyzed by a single, specialized bifunctional enzyme. Such an enzyme would introduce a new double bond adjacent to a pre-existing one, inducing a shift or isomerization to form the conjugated system. nih.govresearchgate.net For instance, a hypothetical precursor like a C25 fatty acid with a double bond at the Δ11 position could be converted into the final 10,12-dienoic acid by a conjugase-like desaturase. nih.govcsic.es
This route highlights the necessity for a highly specific set of enzymes capable of producing the long carbon chain and the precise arrangement of double bonds that characterize this compound.
Characterization of Desaturase Enzymes Involved in the Biosynthesis of this compound
Fatty acid desaturases are central to the biosynthesis of unsaturated fatty acids, introducing double bonds at specific positions in the acyl chain. wikipedia.orgnih.gov These enzymes are typically membrane-bound and utilize molecular oxygen and electrons from cofactors like NADPH. frontiersin.orgd-nb.info The formation of the 10,12-diene system in this compound is dependent on desaturases with specific, and likely unusual, functionalities.
Standard desaturases exhibit strict regiospecificity, inserting double bonds at a fixed position relative to the carboxyl end of the fatty acid. wikipedia.org
Δ9-Desaturase : This enzyme is fundamental in lipid metabolism, converting saturated fatty acids like stearic acid (18:0) and palmitic acid (16:0) into their monounsaturated counterparts, oleic acid (18:1Δ⁹) and palmitoleic acid (16:1Δ⁹), respectively. frontiersin.org
Δ12-Desaturase : This enzyme acts on monounsaturated fatty acids to create non-conjugated dienes. A prominent example is the FAD2 enzyme, which converts oleic acid (18:1Δ⁹) into linoleic acid (18:2Δ⁹,¹²). frontiersin.orgfrontiersin.orgnih.gov These enzymes typically contain conserved histidine-rich motifs that form the catalytic active site. nih.gov
The regiospecificity of these enzymes can be influenced by factors such as the subcellular environment. For example, retargeting desaturases from the cytoplasm to the plastid has been shown to shift their regiospecificity, demonstrating that the lipid environment can act as a molecular switch for their function. pnas.org While standard oleate (B1233923) desaturases create non-conjugated systems, their evolutionary framework provides the basis from which more complex desaturases, such as those that form conjugated systems, have evolved. nih.govd-nb.info
The formation of conjugated double bonds often requires enzymes with capabilities beyond simple dehydrogenation. Bifunctional desaturases, which can both introduce a double bond and catalyze the isomerization of an existing one, are key to synthesizing these structures. nih.gov
A well-characterized example is the Δ11-desaturase from the moth Spodoptera littoralis, involved in sex pheromone biosynthesis. nih.govcsic.es This enzyme converts (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid. This transformation involves not only desaturation but also a concomitant migration of the original double bond from the Δ11 to the Δ10 position, creating a conjugated system. nih.govcsic.es This demonstrates that a single desaturase can possess dual Δ11 and Δ10,12 desaturation activities. nih.gov
The evolution of such bifunctional enzymes from conventional desaturases is a key mechanism for generating metabolic diversity. nih.gov Some enzymes, for instance, exhibit both desaturase and hydroxylase activity, acting on the same carbon of a fatty acid substrate. d-nb.infonih.gov The fatty acid conjugase/desaturase (FADX) from tung seed is another remarkable example; it can introduce a Δ12 trans-double bond into oleic acid and also convert linoleic acid into a conjugated fatty acid. nih.gov This functional plasticity suggests that a specialized, bifunctional desaturase is the most probable catalyst for the final step in this compound biosynthesis.
Elongase Systems Contributing to the Pentacosa Carbon Chain Length
The 25-carbon backbone of this compound classifies it as a very-long-chain fatty acid (VLCFA). nih.govspringermedizin.de VLCFAs are synthesized in the endoplasmic reticulum by a multi-enzyme complex known as the fatty acid elongase (FAE) system. researchgate.netfrontiersin.org This system extends fatty acid chains by adding two-carbon units in a cyclical process. researchgate.netnih.gov
The FAE complex consists of four core enzymes that catalyze sequential reactions:
Condensation : A 3-ketoacyl-CoA synthase (KCS) catalyzes the initial, rate-limiting step, which involves the condensation of an acyl-CoA substrate with a two-carbon unit from malonyl-CoA. frontiersin.org The KCS enzyme is the primary determinant of substrate specificity and the final chain length of the product. researchgate.net In mammals and fish, these condensing enzymes are known as ELOVLs (Elongation of Very Long Chain Fatty Acids). nih.govspringermedizin.de
Reduction : The resulting 3-ketoacyl-CoA is reduced to 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR), using NADPH as a reductant. frontiersin.org
Dehydration : A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA. frontiersin.org
Second Reduction : Finally, a trans-2-enoyl-CoA reductase (ECR) reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the original substrate. frontiersin.org
This four-step cycle is repeated until the target chain length, in this case, 25 carbons, is achieved. The existence of multiple ELOVL isoforms, each with preferences for different substrate chain lengths and saturation levels, allows for the synthesis of a wide diversity of VLCFAs. nih.govspringermedizin.de The production of a C25 acid would require a specific set of KCS/ELOVL enzymes capable of efficiently elongating VLCFA precursors.
Genetic and Molecular Biology Approaches to Elucidate Biosynthetic Gene Clusters
Identifying the complete genetic blueprint for the biosynthesis of a natural product like this compound relies on modern genetic and molecular biology techniques. The genes encoding the necessary enzymes (elongases, desaturases) are often physically co-located on the chromosome in a biosynthetic gene cluster (BGC). mdpi.comsecondarymetabolites.org
Key approaches to identify and characterize these BGCs include:
Genome Mining : Computational tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are used to scan sequenced genomes of potential producer organisms. mdpi.combeilstein-journals.org These programs identify BGCs by searching for conserved sequences and domain architectures characteristic of metabolic enzymes like desaturases, PKSs (polyketide synthases), and fatty acid synthases. mdpi.com
Homology-Based Cloning : If a related enzyme is known (e.g., a bifunctional desaturase from another species), its gene sequence can be used as a probe to find homologous genes in the target organism's genome.
Heterologous Expression : Once a candidate gene or BGC is identified, its function is confirmed through heterologous expression. The gene(s) are cloned into a well-characterized host organism, such as yeast (Saccharomyces cerevisiae) or E. coli, that does not naturally produce the compound of interest. nih.govnih.gov The host is then cultured and its metabolites are analyzed. If the host produces the target molecule (e.g., this compound) after being fed a suitable precursor, it confirms the function of the introduced gene(s). nih.gov
Gene Inactivation : In the native producer organism, targeted gene knockout or knockdown (e.g., via CRISPR-Cas9) of a candidate gene can be performed. If the inactivation of the gene leads to the cessation of production of the target compound, it provides strong evidence for the gene's role in the biosynthetic pathway.
These molecular approaches are essential for moving from a proposed biogenetic route to a fully characterized biosynthetic pathway, linking specific genes to enzymatic functions and ultimate product formation.
Data Tables
Table 1: Key Enzymes in the Proposed Biosynthesis of this compound
| Enzyme Class | Specific Enzyme Example | Function | Typical Substrate(s) |
| Fatty Acid Elongase (Condensing Enzyme) | ELOVL / KCS | Catalyzes the initial, rate-limiting step of fatty acid elongation, adding two-carbon units. Determines final chain length. researchgate.netnih.gov | Acyl-CoAs (e.g., C16-CoA, C18-CoA, and longer) |
| Fatty Acid Desaturase | Δ12-Desaturase (FAD2) | Introduces a double bond at the Δ12 position to create a non-conjugated diene. frontiersin.orgnih.gov | Oleic acid (18:1Δ⁹) |
| Bifunctional Desaturase | Δ11-Desaturase / Conjugase | Catalyzes desaturation with concomitant double bond migration to form a conjugated diene system. nih.govcsic.es | Monounsaturated fatty acids (e.g., (Z)-11-tetradecenoic acid) |
Table 2: Chemical Compounds Mentioned in this Article
| Common Name | IUPAC Name | Molecular Formula |
| This compound | This compound | C₂₅H₄₆O₂ |
| Palmitic acid | Hexadecanoic acid | C₁₆H₃₂O₂ |
| Stearic acid | Octadecanoic acid | C₁₈H₃₆O₂ |
| Oleic acid | (Z)-Octadec-9-enoic acid | C₁₈H₃₄O₂ |
| Palmitoleic acid | (9Z)-Hexadec-9-enoic acid | C₁₆H₃₀O₂ |
| Linoleic acid | (9Z,12Z)-Octadeca-9,12-dienoic acid | C₁₈H₃₂O₂ |
| (Z)-11-Tetradecenoic acid | (Z)-Tetradec-11-enoic acid | C₁₄H₂₆O₂ |
| (E,E)-10,12-Tetradecadienoic acid | (10E,12E)-Tetradeca-10,12-dienoic acid | C₁₄H₂₄O₂ |
Chemical Synthesis and Strategic Derivatization of Pentacosa 10,12 Dienoic Acid
Total Synthesis Approaches for Long-Chain Conjugated Dienoic Acids
The construction of long-chain conjugated dienoic acids like pentacosa-10,12-dienoic acid relies on precise and efficient synthetic methodologies. These strategies are broadly categorized into linear and convergent approaches, each with distinct advantages and challenges.
Convergent and Linear Synthetic Strategies
A practical example of a convergent approach is the synthesis of (Z,Z)-octadeca-10,12-dienoic acid, a related conjugated dienoic acid. agriculturejournals.cz This synthesis involves the coupling of two key fragments: (Z)-1-bromohept-1-ene and a protected undec-10-yne-1-ol. agriculturejournals.cz A similar strategy could be envisioned for this compound.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Sequential, step-by-step assembly of the target molecule from a single starting material. chemistnotes.com | Conceptually simple to plan. | Inefficient for long syntheses due to multiplicative yield losses. wikipedia.orgic.ac.uk |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. chemistnotes.comwikipedia.org | Higher overall yield, greater efficiency for complex molecules. chemistnotes.comwikipedia.orgic.ac.uk | Requires more complex planning and synthesis of multiple fragments. |
Stereoselective Formation of the 10,12-Dienoic System
Achieving the correct stereochemistry of the conjugated diene is a critical aspect of the synthesis. For (Z,Z)-octadeca-10,12-dienoic acid, the synthesis utilizes a stereoselective hydrogenation of an enyne intermediate. agriculturejournals.cz The coupling of (Z)-1-bromohept-1-ene with protected undec-10-yne-1-ol, followed by hydrogenation of the resulting enyne system using a catalyst like Lindlar's catalyst, selectively forms the (Z,Z)-diene. agriculturejournals.czvulcanchem.com This approach ensures the desired cis-configuration of both double bonds.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are instrumental in forming the carbon-carbon bonds while retaining the stereochemistry of the starting materials. vulcanchem.com The Corey-Fuchs reaction is another powerful tool for constructing terminal alkynes, which can then be further elaborated to form the diene system. rsc.orgresearchgate.net
Protecting Group Strategies for Carboxylic Acid and Alkene Moieties
Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. wikipedia.orgresearchgate.net The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its selective removal. organic-chemistry.org
For the carboxylic acid functionality, common protecting groups include:
Methyl esters: Formed via Fischer esterification and removed by saponification. fiveable.melibretexts.org
Benzyl esters: Cleaved by hydrogenolysis. fiveable.melibretexts.org
tert-Butyl esters: Stable to bases and cleaved under acidic conditions. fiveable.melibretexts.org
Silyl esters: Offer mild protection and are cleaved by fluoride (B91410) ions. libretexts.org
For alkene moieties, protection is less common as they are generally stable. However, in certain reactions, their protection might be necessary. The choice of protecting group strategy must be carefully considered to ensure orthogonality, meaning that one protecting group can be removed without affecting another. organic-chemistry.org This is particularly important in the synthesis of complex molecules with multiple functional groups.
Semisynthesis and Biocatalytic Transformations
In addition to total chemical synthesis, semisynthetic and biocatalytic methods offer alternative and often more sustainable routes to this compound and its analogs. These approaches leverage the specificity of enzymes and microorganisms to perform selective transformations on precursor molecules.
Enzymatic Modification of Precursor Fatty Acids
Enzymes, particularly lipases and isomerases, are powerful tools for modifying fatty acids. nih.gov Lipases can catalyze a variety of reactions, including esterification, transesterification, and hydrolysis, under mild conditions. nagoya-u.jp They can be used to selectively incorporate or remove fatty acids from a glycerol (B35011) backbone, allowing for the synthesis of structured lipids. nagoya-u.jp
Linoleate (B1235992) isomerase, for example, can convert linoleic acid into conjugated linoleic acid (CLA) isomers. nih.gov The efficiency and product distribution of this enzymatic conversion can be influenced by factors such as the source of the enzyme, reaction time, and substrate-to-protein ratio. nih.gov For instance, crude linoleate isomerase preparations from Lactobacillus acidophilus and Lactobacillus reuteri primarily produce the cis-9,trans-11 CLA isomer. nih.gov A synergistic system using immobilized Propionibacterium acnes isomerase and Rhizopus oryzae lipase (B570770) has been shown to efficiently convert sunflower oil to trans-10,cis-12-CLA. nih.gov
While direct enzymatic synthesis of this compound is not yet widely reported, the principles of enzymatic fatty acid modification can be applied. A hypothetical pathway could involve the use of a specific hydratase to introduce a hydroxyl group at a specific position on a precursor fatty acid, followed by dehydration to form the conjugated diene.
Preparation of Chemically Modified Derivatives for Structure-Activity Relationship Studies
Hydroxylated Analogues (e.g., 13-hydroxypentacosa-9,11-dienoic acid)
The introduction of a hydroxyl group into the long alkyl chain of fatty acids can significantly alter their biological activity by providing a new site for hydrogen bonding, influencing conformation, and potentially serving as a handle for further functionalization. The synthesis of hydroxylated analogues of conjugated dienoic acids often draws from biosynthetic pathways, utilizing enzymes like lipoxygenases or employing stereoselective chemical methods.
While specific synthetic details for 13-hydroxypentacosa-9,11-dienoic acid are not extensively documented in the provided literature, the synthesis of structurally related, shorter-chain hydroxy fatty acids provides a clear blueprint for its potential preparation. For instance, the enzymatic conversion of linoleic acid (an 18-carbon dienoic acid) into 13-hydroxy-9,11-octadecadienoic acid (13-HODE) is well-established. gsartor.orggsartor.org This process typically involves a lipoxygenase enzyme, such as soybean lipoxygenase, which catalyzes the stereospecific oxidation of the fatty acid precursor to a hydroperoxy intermediate (HPODE). gsartor.org This intermediate is then reduced to the corresponding hydroxy derivative (HODE) using a mild reducing agent like stannous chloride (SnCl₂). gsartor.org
A plausible synthetic strategy for 13-hydroxypentacosa-9,11-dienoic acid would involve:
Enzymatic Oxidation: Incubation of the precursor, pentacosa-9,12-dienoic acid, with an appropriate lipoxygenase to form (13S)-hydroperoxypentacosa-9,11-dienoic acid.
Chemical Reduction: Subsequent reduction of the hydroperoxy group to a hydroxyl group.
The stereochemistry of the resulting hydroxyl group is crucial, as different stereoisomers can exhibit vastly different biological activities. Enzymatic methods offer high stereocontrol, typically yielding the (S)-enantiomer. gsartor.orgnih.gov The placement of the hydroxyl group adjacent to the conjugated system, as in the target molecule, directly influences the electronic properties and three-dimensional shape of the fatty acid, which is critical for its interaction with protein binding pockets. nih.gov
Amide and Ester Derivatives for Functionalization
The carboxylic acid moiety of this compound is a prime target for chemical modification to study SAR. Converting the acid to amide or ester derivatives can modulate its polarity, bioavailability, and binding interactions by replacing the ionizable acidic proton with various substituents. nih.govmdpi.com These modifications are fundamental in drug discovery to improve cell permeability and target engagement. nih.govnih.gov
The synthesis of amides and esters from a carboxylic acid is a standard transformation in organic chemistry. pulsus.combeilstein-journals.org Common methods include:
Activation of the Carboxylic Acid: The acid is first converted into a more reactive species, such as an acid chloride, an anhydride, or an activated ester. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) are frequently used. researchgate.net
Nucleophilic Acyl Substitution: The activated acid derivative then reacts with an amine or an alcohol to form the corresponding amide or ester.
A relevant example is the synthesis of derivatives of the closely related pentacosa-10,12-diynoic acid (PCDA). The N-hydroxysuccinimide ester of PCDA (NHS-PCDA) was synthesized using EDC and NHS. This activated ester was then reacted with ethylenediamine (B42938) to produce an amide-functionalized derivative, N-(2-aminoethyl)-10,12-pentacosadiynamide. researchgate.net A similar strategy can be applied to this compound.
The table below illustrates potential amide and ester derivatives and the rationale for their synthesis in SAR studies.
| Derivative Type | Example Substituent (R-group) | Synthetic Reagent | Rationale for SAR Study |
| Primary Amide | -NH₂ | Ammonia | Introduces hydrogen bond donor/acceptor capabilities; neutral analog of the carboxylate. |
| Substituted Amide | -NHCH₂CH₂OH (Ethanolamine) | Ethanolamine | Increases polarity and potential for hydrogen bonding. |
| Amino Acid Conjugate | -NH-CH(CH₃)-COOH (Alanine) | Alanine methyl ester followed by hydrolysis | Probes for specific interactions with amino acid binding sites; enhances water solubility. |
| Methyl Ester | -OCH₃ | Methanol/Acid Catalyst | Masks the acidic proton; increases lipophilicity and membrane permeability. |
| Fluorescent Ester | Dansyl or NBD esters | Dansyl chloride or NBD-Cl | Allows for tracking and visualization of the molecule within biological systems. researchgate.net |
These modifications allow researchers to systematically map the requirements of a target binding site, distinguishing between the need for a hydrogen bond donor, an acceptor, or a charged interaction. nih.gov
Halogenated Derivatives
The introduction of halogen atoms (F, Cl, Br, I) is a powerful strategy in medicinal chemistry to fine-tune a molecule's properties. nih.gov Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity through steric and electronic effects. google.com For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation and alter the acidity of nearby protons without significantly increasing steric bulk.
While specific examples of halogenated this compound are not detailed in the available literature, general synthetic methods for the halogenation of fatty acids can be proposed.
Halogenation of the Alkene: The conjugated diene system could be targeted using electrophilic halogenation reagents (e.g., Br₂, NBS). However, this would disrupt the conjugated system, which may be essential for activity.
Halogenation of the Alkyl Chain: A more likely strategy involves the synthesis of the entire fatty acid from a halogenated building block. This provides precise control over the position of the halogen atom. For example, a palladium-catalyzed cross-coupling reaction could be used to connect a halogenated alkyl fragment to the rest of the carbon chain. vulcanchem.com
The rationale for synthesizing halogenated derivatives is summarized in the table below.
| Halogen | Property Modified | Rationale for SAR Study |
| Fluorine (F) | Conformation, pKa, metabolic stability | Blocks metabolic oxidation; can form unique hydrogen bonds and dipole interactions. |
| Chlorine (Cl) | Lipophilicity, electronics | Increases lipophilicity; can participate in halogen bonding to improve binding affinity. |
| Bromine (Br) | Lipophilicity, size | Further increases lipophilicity and serves as a larger steric probe. |
| Iodine (I) | Lipophilicity, size, polarizability | Largest of the common halogens; can form strong halogen bonds. |
The systematic replacement of hydrogen with different halogens at various positions along the aliphatic tail would provide critical information on the steric and electronic tolerance of the biological target, guiding the design of more potent and selective analogues. nih.gov
Biological Activities, Mechanistic Investigations, and Molecular Interactions of Pentacosa 10,12 Dienoic Acid
Cellular and Subcellular Effects of Pentacosa-10,12-dienoic Acid
Impact on Microbial Growth and Viability
Specific studies detailing the direct impact of this compound on the growth and viability of microbial species are not extensively available in the current body of scientific literature. However, long-chain polyunsaturated fatty acids, as a class, are known to possess antimicrobial properties. modernscientificpress.com For instance, some PUFAs can inhibit the growth of Gram-positive bacteria. modernscientificpress.com The proposed mechanisms for these antibacterial actions often involve the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell death. Additionally, PUFAs can interfere with cellular respiration and enzyme activity within the microbes.
Modulation of Cellular Signaling Pathways
The specific role of this compound in modulating cellular signaling pathways has not been a focus of detailed research. Nevertheless, it is well-established that long-chain PUFAs are significant players in cellular signaling. nih.govnih.gov They can be incorporated into the phospholipids (B1166683) of cell membranes, altering the membrane's structure and influencing the function of embedded proteins, including receptors and signaling enzymes. nih.gov PUFAs can also act as precursors to a host of signaling molecules, such as eicosanoids, which are involved in inflammatory processes. modernscientificpress.com Furthermore, certain PUFAs can modulate the activity of transcription factors, thereby directly influencing gene expression related to inflammation and metabolism. nih.gov
Interaction with Biomolecular Targets
Binding to Specific Receptors and Enzymes
Direct evidence of this compound binding to specific receptors or enzymes is not well-documented. However, as a fatty acid, it would be expected to be a substrate for enzymes involved in lipid metabolism, such as acyl-CoA synthetases and enzymes of the beta-oxidation pathway. Moreover, some PUFAs are known to bind to specific G protein-coupled receptors, like GPR120, which is involved in anti-inflammatory and insulin-sensitizing effects. nih.gov They can also interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.
Integration into Biological Membranes and Effects on Membrane Fluidity
As an unsaturated fatty acid, this compound is expected to integrate into the phospholipid bilayer of cellular membranes. The presence of double bonds in its hydrocarbon tail introduces "kinks," which prevent the fatty acid chains from packing closely together. tandfonline.com This disruption of tight packing increases the space between phospholipid molecules, thereby enhancing the fluidity and flexibility of the membrane. tandfonline.comlipotype.com Increased membrane fluidity can affect a variety of cellular processes, including the lateral diffusion of membrane proteins, the activity of membrane-bound enzymes, and transport across the membrane. nih.govfrontiersin.org The maintenance of membrane fluidity is crucial for proper cellular function, especially in response to environmental changes like temperature. mdpi.comfrontiersin.org
| Biophysical Property | Effect of Unsaturated Fatty Acid | Consequence |
|---|---|---|
| Membrane Fluidity | Increase | Facilitates movement of membrane components. lipotype.com |
| Lipid Packing | Decrease (creates disorder) | Prevents tight packing of phospholipid tails. nih.gov |
| Membrane Thickness | Decrease | Thinner membranes can show increased permeability. lipotype.com |
| Permeability | Increase | May alter the passage of ions and small molecules. mdpi.com |
| Lateral Diffusion of Proteins | Increase | Affects signaling and enzyme reaction rates. nih.gov |
Role in Oxidative Stress and Lipid Peroxidation Mechanisms
Polyunsaturated fatty acids like this compound are particularly susceptible to oxidative damage, a process known as lipid peroxidation. nih.govwikipedia.org This process is initiated by reactive oxygen species (ROS), such as hydroxyl radicals, which can abstract a hydrogen atom from a carbon adjacent to a double bond in the fatty acid chain. youtube.com
This initiation step creates a lipid radical, which then reacts with molecular oxygen to form a lipid peroxyl radical. nih.gov This radical can, in turn, abstract a hydrogen from a neighboring fatty acid, propagating a chain reaction that damages multiple lipid molecules. wikipedia.orgyoutube.com This cascade leads to the degradation of lipids and can compromise the integrity of cell membranes. mdpi.com
Lipid peroxidation generates a variety of secondary products, including reactive aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). mdpi.comnih.gov These byproducts are cytotoxic and can react with other cellular macromolecules, such as proteins and DNA, leading to widespread cellular damage and contributing to the pathology of various diseases. nih.gov While PUFAs are vulnerable to peroxidation, they are also integral to health, and the body has antioxidant systems, like vitamin E and the enzyme glutathione (B108866) peroxidase 4 (GPX4), to mitigate this damage. columbia.edunih.gov
| Stage | Description | Key Molecules Involved |
|---|---|---|
| Initiation | A reactive oxygen species abstracts a hydrogen atom from a PUFA, forming a lipid radical. nih.gov | PUFA, Reactive Oxygen Species (e.g., •OH) |
| Propagation | The lipid radical reacts with oxygen to form a lipid peroxyl radical, which then reacts with another PUFA to continue the chain reaction. youtube.com | Lipid radical (L•), Oxygen (O2), Lipid peroxyl radical (LOO•) |
| Termination | Radicals react with each other or with an antioxidant to form stable, non-radical products, ending the chain reaction. wikipedia.org | Antioxidants (e.g., Vitamin E), Radical species |
| Product Formation | Breakdown of lipid hydroperoxides results in the formation of reactive aldehydes. mdpi.com | Malondialdehyde (MDA), 4-hydroxynonenal (4-HNE) |
Dear User,
Following a comprehensive search for scientific literature, we were unable to locate specific research data on the biological activities of positional and geometric isomers of This compound . The available scientific literature extensively covers other conjugated dienoic fatty acids, such as conjugated linoleic acid (CLA), detailing how their different isomers can elicit varied biological effects. However, there is no specific information available for the requested C25 compound, this compound.
In accordance with the instructions to focus solely on "this compound" and not introduce information outside the explicit scope, we cannot provide the content for the requested section "6.4. Comparative Biological Activities of Positional and Geometric Isomers."
To fulfill your request accurately, specific studies on this compound and its isomers would be required.
Advanced Analytical Characterization and Quantitative Detection Techniques for Pentacosa 10,12 Dienoic Acid
Chromatographic Methodologies for Separation and Quantification
Chromatographic techniques are fundamental for isolating Pentacosa-10,12-dienoic acid from complex mixtures and for its accurate quantification. The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of fatty acids. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing both quantitative data and spectral information that aids in peak identification and purity assessment. sci-hub.box For this compound, a purity of ≥97.0% can be confirmed using HPLC. sigmaaldrich.comsigmaaldrich.com
Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. phcog.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The long alkyl chain of this compound results in strong retention on a C18 column. Gradient elution, where the mobile phase composition is varied during the run, is often necessary to achieve optimal separation and peak shape. phcog.com The DAD detector can be set to monitor the characteristic UV absorbance of the conjugated diyne system, which enhances the selectivity of the analysis. sci-hub.box
Table 1: HPLC-DAD Parameters for Fatty Acid Analysis
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) phcog.com |
| Mobile Phase | Gradient of an aqueous acid solution (e.g., 0.4% phosphoric acid) and an organic solvent (e.g., methanol) phcog.com |
| Flow Rate | 1.0 mL/min phcog.com |
| Detection | Diode Array Detector (DAD), monitoring at specific wavelengths (e.g., 280 nm) phcog.com |
| Injection Volume | Dependent on sample concentration |
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. ijpras.com Since fatty acids themselves have low volatility, they are typically converted to their more volatile Fatty Acid Methyl Esters (FAMEs) prior to GC-MS analysis. jeol.comnih.gov This derivatization is a crucial sample preparation step.
The FAME mixture is then injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the capillary column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules (commonly through electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). jeol.com The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its identification by comparison with spectral libraries like the National Institute of Standards and Technology (NIST) database. researchgate.net While EI is effective for generating fragment ions for library matching, it often does not produce a clear molecular ion for unsaturated FAMEs. jeol.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. cornell.edu This technique is particularly advantageous for the analysis of fatty acids as it often does not require derivatization. nih.govmdpi.com LC-MS methods can separate fatty acids with 14 to 36 carbon atoms. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte. scilit.com This is a significant advantage over standard MS, as it enables the confident identification of unknown compounds and the differentiation between isobaric species (molecules with the same nominal mass but different elemental formulas). When coupled with LC, HRMS is a powerful tool for the comprehensive profiling of fatty acids in complex biological samples. nih.govresearchgate.net The use of soft ionization techniques, such as electrospray ionization (ESI), in LC-MS typically generates a prominent molecular ion, which, when measured with high mass accuracy, provides the elemental formula. jeol.com
Table 2: Comparison of Chromatographic Techniques
| Technique | Derivatization | Key Advantages |
| HPLC-DAD | Not required | Robust, quantitative, provides UV-Vis spectral data for peak purity. sci-hub.box |
| GC-MS | Required (FAMEs) | High separation efficiency, extensive spectral libraries for identification. ijpras.comjeol.com |
| LC-HRMS | Not required | High sensitivity and selectivity, provides accurate mass for elemental composition determination. nih.govnih.govresearchgate.net |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural characterization of this compound, providing information about its carbon skeleton, functional groups, and the stereochemistry of its conjugated system.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including fatty acids. aocs.org It provides detailed information about the chemical environment of individual atoms.
¹H-NMR (Proton NMR): ¹H-NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, characteristic signals would include a peak for the terminal methyl group (~0.85 ppm), a complex multiplet for the numerous methylene (B1212753) groups in the alkyl chains (1.23-1.63 ppm), and signals for the methylene groups adjacent to the diyne and carboxylic acid functionalities. researchgate.net The protons of the carboxylic acid group would appear at a much higher chemical shift.
¹³C-NMR (Carbon-13 NMR): ¹³C-NMR spectroscopy provides information about the different carbon atoms in a molecule. nih.gov For this compound, distinct signals would be observed for the carboxyl carbon, the sp-hybridized carbons of the diyne group, the terminal methyl carbon, and the various methylene carbons along the chain. magritek.com The chemical shifts of the acetylenic carbons are particularly informative. nih.gov
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei and thus piece together the complete molecular structure. magritek.com HSQC, for instance, correlates protons with their directly attached carbons, while HMBC reveals longer-range couplings between protons and carbons, which is invaluable for assigning the positions of functional groups and double/triple bonds. magritek.comnih.gov
Table 3: Representative ¹H-NMR Chemical Shifts for this compound
| Functional Group | Approximate Chemical Shift (ppm) |
| Terminal -CH₃ | ~0.85 researchgate.net |
| -(CH₂)n- in alkyl chain | 1.23 - 1.63 researchgate.net |
| -CH₂- adjacent to alkyne | 2.26 and 2.51 researchgate.net |
| -COOH | >10 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in a molecule. acs.org
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, characteristic IR absorption bands would include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (~1700 cm⁻¹), and C-H stretching vibrations from the alkyl chain (~2850-2960 cm⁻¹). tandfonline.com The C≡C stretching vibration of the diyne unit is also a key feature, although it can sometimes be weak in the IR spectrum. nih.govacs.org
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. The conjugated diyne moiety in this compound gives rise to a very strong and characteristic Raman signal. rsc.org The C≡C stretching vibrations in conjugated diynes are typically observed in the "cell-silent" region of the Raman spectrum (around 2200-2300 cm⁻¹), where interference from biological molecules is minimal. rsc.orgrsc.orgresearchgate.net This makes Raman spectroscopy an exceptionally sensitive and specific technique for detecting and imaging molecules containing this functional group. rsc.orgacs.org The intensity of the Raman signal for conjugated diynes can be significantly higher than that for isolated alkynes. rsc.orgrsc.org
Table 4: Key Vibrational Frequencies for this compound
| Functional Group | Technique | Approximate Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H Stretch | IR | 2500 - 3300 |
| Carboxylic Acid C=O Stretch | IR | ~1700 tandfonline.com |
| Alkyl C-H Stretch | IR | 2850 - 2960 |
| Conjugated C≡C Stretch | Raman | ~2263 researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. pressbooks.pub The utility of UV-Vis spectroscopy for Pentacosa-10,12-diynoic acid stems from its conjugated system of two triple bonds (a diacetylene). This conjugation creates a system of π-molecular orbitals where the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) corresponds to wavelengths in the ultraviolet spectrum. libretexts.org
The absorption of UV radiation promotes an electron from the HOMO to the LUMO (a π → π* transition). jove.com The specific wavelength of maximum absorbance (λmax) is characteristic of the extent of conjugation. jove.com As the length of the conjugated system increases, the HOMO-LUMO energy gap decreases, resulting in absorption at longer wavelengths. libretexts.orglibretexts.org While an isolated double bond absorbs in the far UV around 170 nm, a conjugated diene like 1,3-butadiene (B125203) absorbs at 217 nm. libretexts.orglibretexts.org For conjugated diene structures in lipids, the characteristic absorbance is often observed around 233-234 nm. researchgate.netjst.go.jp
In the case of Pentacosa-10,12-diynoic acid, the conjugated di-acetylene moiety acts as the chromophore. Its analysis by UV-Vis spectroscopy would reveal a characteristic λmax value indicative of this specific conjugated system. While data for this specific molecule is not broadly published, the principles of UV-Vis spectroscopy for conjugated systems are well-established. For instance, second-derivative spectroscopy can be employed to enhance spectral resolution and distinguish between different geometric isomers or overlapping signals from other fatty acids in a mixture. researchgate.netnih.gov This approach can help quantify conjugated dienes as markers of lipid peroxidation. nih.gov
The table below illustrates the general relationship between the extent of conjugation and the observed wavelength of maximum absorption.
| Conjugated System Example | Type of Transition | Typical λmax (nm) |
| Ethene (Isolated C=C) | π → π | ~170 |
| 1,3-Butadiene (Conjugated Diene) | π → π | ~217 |
| 1,3,5-Hexatriene (Conjugated Triene) | π → π | ~258 |
| Conjugated Diene in Lipids | π → π | ~234 |
| Conjugated Carbonyl (α,β-unsaturated) | π → π* | ~215-250 |
Spectrometric Approaches for Trace Analysis and Metabolomics Profiling
Mass spectrometry-based techniques are indispensable for the trace analysis of lipids and for comprehensive metabolomics studies. nih.gov Due to their high sensitivity and specificity, methods such as liquid chromatography-mass spectrometry (LC-MS) are well-suited for detecting and quantifying long-chain fatty acids like Pentacosa-10,12-diynoic acid, even at low abundances in complex biological samples. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically to elucidate the structure of a molecule. encyclopedia.pub In an MS/MS experiment, ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented through processes like collision-induced dissociation (CID). encyclopedia.pubnih.gov The resulting fragment ions (product ions) are then analyzed, providing detailed structural information. encyclopedia.pub
For the analysis of Pentacosa-10,12-diynoic acid, MS/MS is critical for confirming its identity and structure. The fragmentation pattern can reveal:
The molecular weight from the precursor ion.
The presence of the carboxylic acid group through characteristic neutral losses (e.g., loss of H₂O or CO₂).
The structure of the alkyl chain , including the location of the conjugated di-acetylene system. Cleavage along the fatty acyl chain provides fragments that can pinpoint the position of the triple bonds.
While gas chromatography-mass spectrometry (GC-MS) is a sensitive method for fatty acid analysis, it often requires chemical derivatization to increase volatility. chromatographyonline.com In contrast, LC-MS methods, particularly those coupled with electrospray ionization (ESI), can analyze underivatized fatty acids. nih.govnih.gov The fragmentation patterns obtained from MS/MS are essential for differentiating between isomers and identifying novel or unusual fatty acids in biological extracts. nih.gov
The following table summarizes different fragmentation methods used in tandem mass spectrometry and the information they provide.
| Fragmentation Technique | Principle | Information Yielded |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collide with neutral gas molecules (e.g., Ar, N₂), causing fragmentation. encyclopedia.pub | Provides backbone and side-chain fragmentation. Widely used for structural elucidation of lipids and peptides. ubc.ca |
| Higher-Energy Collisional Dissociation (HCD) | A type of CID performed in an Orbitrap mass analyzer, resulting in high-resolution fragment ions. | Yields rich fragmentation spectra, useful for localizing modifications and double/triple bond positions. nih.gov |
| Electron-Transfer Dissociation (ETD) | Involves radical-driven fragmentation, preserving labile modifications that might be lost in CID. | Particularly useful for post-translationally modified peptides and can provide complementary information for lipids. researchgate.net |
Isotope Labeling for Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of reactions within a metabolic network. nih.gov It relies on the use of stable isotope-labeled tracers (e.g., containing ¹³C, ¹⁵N, or ²H) that are introduced into a biological system. mdpi.com As the tracer is metabolized, the isotope label is incorporated into downstream metabolites. The pattern and extent of this labeling, measured by mass spectrometry or NMR, are determined by the underlying metabolic fluxes. frontiersin.org
Given that acetylenic fatty acids are known to interact with and potentially inhibit various aspects of fatty acid metabolism nih.govnih.gov, isotope labeling represents a key strategy to study the metabolic fate and impact of Pentacosa-10,12-diynoic acid. A hypothetical study could involve:
Synthesizing ¹³C-labeled Pentacosa-10,12-diynoic acid.
Introducing it to a cell culture or in vivo model.
Using LC-MS/MS to trace the labeled carbons as they are incorporated into more complex lipids (e.g., triacylglycerols, phospholipids) or degraded via metabolic pathways.
This approach would provide quantitative data on the rates at which Pentacosa-10,12-diynoic acid is taken up, activated, and channeled into different metabolic fates. Furthermore, by analyzing the labeling patterns of other, non-related metabolites, researchers can determine how Pentacosa-10,12-diynoic acid perturbs the flux through central metabolic pathways, such as glycolysis or the TCA cycle. researchgate.net This provides a dynamic and quantitative picture of the compound's biological activity at the network level. nih.gov
The table below provides examples of stable isotope tracers and their applications in studying fatty acid metabolism.
| Isotope Tracer | Typical Application | Analytical Method |
| [U-¹³C]-Glucose | Measures de novo lipogenesis (synthesis of new fatty acids) by tracking carbon flow from glucose. | GC-MS or LC-MS/MS |
| ¹³C-Labeled Fatty Acids | Traces the uptake, elongation, desaturation, and β-oxidation of specific fatty acids. nih.gov | LC-MS/MS |
| Deuterated Water (²H₂O) | Measures rates of fatty acid and cholesterol synthesis by tracking the incorporation of deuterium. | GC-MS or LC-MS/MS |
| ¹⁵N-Labeled Amino Acids | Can be used to study the interplay between amino acid and lipid metabolism. | LC-MS/MS |
Emerging Research Applications and Future Perspectives for Pentacosa 10,12 Dienoic Acid
Development of Pentacosa-10,12-dienoic Acid as a Biochemical Probe or Standard
In the field of biochemistry, particularly in metabolomics and lipidomics, the availability of pure chemical standards is paramount for accurate identification and quantification of molecules in complex biological samples. jsbms.jp While this compound is not yet a widely used biochemical probe, its potential as a specialized standard is significant.
Its diyne counterpart, PCDA, is frequently employed in the development of sensors. fishersci.atchemicalbook.com However, the diene itself could be synthesized and used as a reference compound in advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). jsbms.jp As a very-long-chain fatty acid (VLCFA), it could serve as a specific marker to investigate metabolic pathways involved in fatty acid elongation and desaturation, or to identify its presence in organisms that produce unusual lipids. Its defined structure would allow for the precise calibration of analytical instruments and aid in the structural elucidation of novel, related lipids discovered in nature.
Potential as a Precursor in Bio-based Material Science
There is a growing demand for sustainable materials derived from renewable resources to replace petroleum-based plastics. researchgate.net Fatty acids are attractive candidates for the synthesis of bio-based polymers due to their abundance and versatile chemical nature. mdpi.com this compound, with its long C25 backbone and reactive diene moiety, is a promising monomer for creating specialized polymers.
Distinct from the topochemical polymerization of diynes like PCDA, the diene groups in this compound can undergo different types of polymerization reactions, such as Diels-Alder or vulcanization-type cross-linking. mdpi.com Research into polymers derived from other fatty acid monomers has shown that these materials can exhibit a range of desirable properties, including thermal stability and tailored mechanical characteristics. rsc.org The incorporation of the long, flexible aliphatic chain of this compound could impart hydrophobicity and elasticity to new polymer formulations, making it a candidate for developing novel biodegradable elastomers, coatings, or adhesives. Furthermore, patents related to bio-based polyols have included similarly structured long-chain dienoic acids, indicating commercial interest in this class of compounds for materials like polyurethanes. google.com
| Property | Description | Potential Application |
|---|---|---|
| Long Aliphatic Chain (C25) | Contributes to flexibility, hydrophobicity, and low glass transition temperatures in polymers. | Development of bio-based elastomers, soft plastics, and hydrophobic coatings. rsc.org |
| Conjugated Diene Moiety | Provides reactive sites for polymerization (e.g., Diels-Alder, radical polymerization) and cross-linking. | Creation of cross-linked polymer networks for thermosets or vulcanized materials. mdpi.com |
| Carboxylic Acid Group | Allows for esterification to form polyesters or amidation to form polyamides. | Synthesis of a wide range of functional polymers like polyesters and polyamides. rsc.org |
Integration into Lipidomics Studies for Comprehensive Biological System Understanding
Lipidomics aims to identify and quantify the complete set of lipids in a biological system, providing deep insights into cellular metabolism and physiology. mdpi.comfrontiersin.org The integration of standards and analytical methods for uncommon lipids like this compound is crucial for expanding the coverage of the lipidome. mdpi.com
Modern LC-MS/MS platforms are capable of detecting and characterizing a vast array of fatty acid metabolites. jsbms.jp By developing a specific analytical method for this compound, researchers could screen for its presence in various organisms, from marine invertebrates to microbial endophytes, which are known sources of unusual fatty acids. mdpi.compurdue.edu Its identification in a biological sample could point to novel metabolic pathways or unique physiological functions. For instance, the balance of different polyunsaturated fatty acids is a key area of nutritional research, and the discovery of new dienoic VLCFAs could add another layer to this understanding. jsbms.jp
Computational Chemistry and Molecular Modeling Studies of this compound
While specific computational studies on this compound are not widely published, molecular modeling presents a powerful tool to predict its behavior and guide future experimental work. Computational methods can be used to explore several aspects of this molecule:
Conformational Analysis: Determining the most stable three-dimensional shapes of the molecule, which influences how it packs into lipid membranes or fits into enzyme active sites.
Enzyme-Substrate Docking: Modeling the interaction of this compound with enzymes such as lipases, desaturases, or elongases. This could help identify enzymes capable of synthesizing or modifying it. google.com
Membrane Interactions: Simulating how the molecule incorporates into a lipid bilayer, which can provide insights into its effects on membrane fluidity, stability, and permeability.
Reactivity Prediction: Calculating the reactivity of the diene system to predict its behavior in polymerization reactions or its susceptibility to oxidation.
These computational approaches, which have been applied to other lipids, can accelerate the discovery of potential functions and applications for this compound before extensive laboratory synthesis and testing are undertaken. ustc.edu.cn
Unexplored Therapeutic and Biotechnological Potentials, requiring further fundamental research
Many fatty acids with conjugated diene systems exhibit significant biological activity. A prominent example is the C18 isomer, (10E,12Z)-Octadeca-10,12-dienoic acid (a form of conjugated linoleic acid), which has been shown to have anti-tumor properties and to influence metabolism by activating PPARα and affecting adipocyte differentiation. medchemexpress.com Additionally, other dienoic acids have demonstrated antiplasmodial activity against the malaria parasite. worldagroforestry.org
These findings strongly suggest that this compound, by virtue of its 10,12-diene structure, may possess unexplored therapeutic properties. Its potential as an anti-cancer, anti-inflammatory, or anti-parasitic agent warrants fundamental investigation. The very-long-chain nature of the molecule could also lead to unique interactions with cellular targets compared to its shorter-chain analogs. Further research is required to synthesize the compound in sufficient quantities for biological screening and to elucidate its mechanisms of action at the molecular level.
Advances in Synthetic Biology for Enhanced Production and Diversification
Chemical synthesis of long-chain fatty acids can be complex and costly. agriculturejournals.cz Synthetic biology offers a promising alternative for the sustainable and scalable production of this compound. A key breakthrough in this area is the discovery of a bifunctional Δ11-desaturase enzyme from the insect Spodoptera littoralis. This enzyme can convert a monounsaturated fatty acid into a conjugated 10,12-dienoic acid, specifically (E,E)-10,12-tetradecadienoic acid. nih.gov
Q & A
Q. What are the established synthetic routes for producing pentacosa-10,12-dienoic acid, and what are their methodological limitations?
this compound can be synthesized via semihydrogenation of pentacosa-10,12-diynoic acid (a triple-bond precursor). However, this method faces challenges due to the precursor's tendency to polymerize under light, forming Langmuir–Blodgett structures, which reduce yields . Optimization requires inert conditions (e.g., argon atmosphere) and controlled reaction times to minimize side reactions. Alternative routes, such as enzymatic desaturation of saturated fatty acids, remain underexplored but could mitigate polymerization issues.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming double-bond positions (δ 5.3–5.4 ppm for conjugated dienes) and stereochemistry (Z/E configurations). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 200–220 nm) or mass spectrometry (MS) can resolve impurities from incomplete hydrogenation or oxidation byproducts . Gas Chromatography (GC) with flame ionization detection is less suitable due to the compound's high molecular weight and thermal instability.
Q. How does this compound interact with biological systems, particularly in lipid membrane models?
Studies on structurally similar conjugated linoleic acids (e.g., 10E,12Z-octadecadienoic acid) suggest activation of peroxisome proliferator-activated receptor alpha (PPARα), which modulates lipid metabolism and adipocyte differentiation . For membrane studies, Langmuir-Blodgett troughs or vesicle systems (e.g., small unilamellar vesicles) are used to assess integration into lipid bilayers. Fluorescence anisotropy or differential scanning calorimetry (DSC) can quantify membrane fluidity changes induced by the compound .
Advanced Research Questions
Q. What experimental strategies can overcome low yields in the semihydrogenation of pentacosa-10,12-diynoic acid to its dienoic form?
Low yields (~20%) arise from competing polymerization under light exposure. Mitigation strategies include:
- Catalyst optimization : Palladium-on-carbon (Pd/C) or Lindlar catalyst with quinoline poisoning to suppress over-reduction.
- Reaction environment : Use of non-polar solvents (e.g., hexane) and low temperatures (0–4°C) to stabilize intermediates.
- Light exclusion : Conducting reactions in amber glassware or dark chambers to prevent photopolymerization .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different model systems?
Discrepancies in antioxidant or antitumor activity may stem from isomer-specific effects (Z/E configuration), concentration-dependent cytotoxicity, or model-specific metabolic pathways. To address this:
- Standardize isomer purity : Use chiral chromatography to isolate specific stereoisomers.
- Dose-response profiling : Conduct MTT assays across a broad concentration range (1 nM–100 µM) in multiple cell lines (e.g., HepG2, MCF-7).
- Pathway analysis : Pair RNA sequencing with PPARα/γ knockout models to identify mechanistic dependencies .
Q. What advanced material science applications exist for this compound, particularly in responsive polymer systems?
The compound’s diene structure enables conjugation into polymers (e.g., polydiacetylenes) for stimuli-responsive materials. For gamma radiation detection, it can be copolymerized with poly(styrene-butyl acrylate) latex. Post-polymerization, colorimetric shifts (blue-to-red) under radiation exposure provide visual indicators. Characterization via Transmission Electron Microscopy (TEM) and photon cross-correlation spectroscopy ensures uniform particle size distribution (50–200 nm) .
Methodological and Safety Considerations
Q. What safety protocols are essential when handling this compound in laboratory settings?
While direct safety data for this compound are limited, analogous long-chain fatty acids (e.g., pentacosanoic acid) require:
Q. How should researchers design experiments to investigate the compound’s stability under varying environmental conditions?
A factorial design (temperature × light × oxygen exposure) is recommended:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
